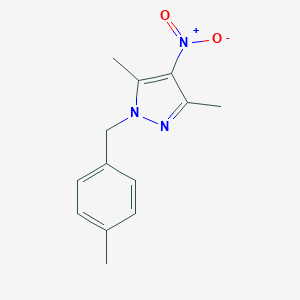
3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of methyl groups at positions 3 and 5, a 4-methylbenzyl group at position 1, and a nitro group at position 4
Preparation Methods
The synthesis of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole ring using 4-methylbenzyl halides in the presence of a base such as potassium carbonate.
Nitration: The final step involves the nitration of the pyrazole ring using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and functional groups.
Comparison with Similar Compounds
3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine: This compound has an amino group instead of a nitro group at position 4, which may result in different chemical reactivity and biological activity.
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazole:
3,5-Dimethyl-1-(4-methylbenzyl)-4-chloro-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-6-12(7-5-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLKZYDQBENSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
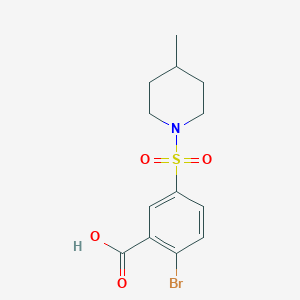
![2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B506324.png)
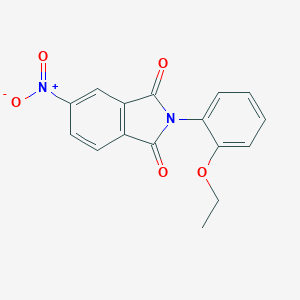
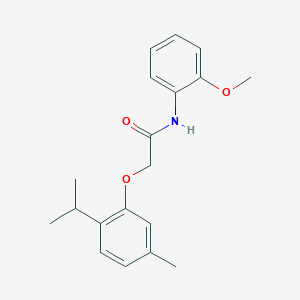
![2-[(2-Nitrobenzoyl)amino]benzamide](/img/structure/B506329.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B506330.png)
![2-[(5-{3-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B506331.png)
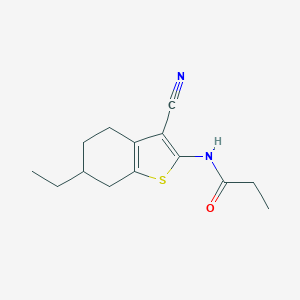
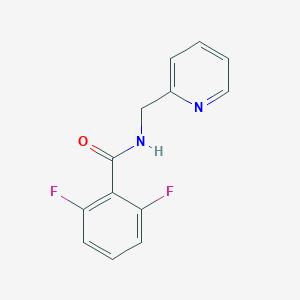
![2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B506338.png)
![METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B506339.png)
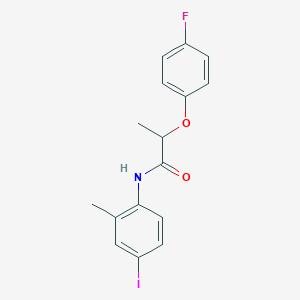
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-isopropylbenzamide](/img/structure/B506342.png)

